REACTION_CXSMILES
|
C(Br)CCBr.[C:6]([N:11]1[CH2:15][CH2:14][CH2:13][O:12]1)([O:8][CH2:9][CH3:10])=[O:7].[OH-].[K+]>>[C:6]([N:11]1[CH2:15][CH2:14][CH2:13][O:12]1)([O:8][CH2:9][CH3:10])=[O:7] |f:0.1,2.3|
|
Name
|
N-Carbethoxyisooxazolidine Trimethylene dibromide
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
C(CCBr)Br.C(=O)(OCC)N1OCCC1
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue triturated with ether (3×100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether washes are dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a liquid which
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |